Boc-Lys-PEG8-N-bis(D-glucose)

ADC aggregation hydrophilic linker DAR homogeneity

Boc-Lys-PEG8-N-bis(D-glucose) is a branched heterobifunctional drug-linker featuring a Boc-protected lysine core, PEG8 spacer, and dual D-glucose motifs. The synergistic glucose-PEG hydrophilicity effectively masks hydrophobic payloads (e.g., MMAE), enabling stable, high-DAR (8) ADC constructs with reduced aggregation and improved plasma exposure. Procure ≥98% purity grade to ensure predictable conjugation stoichiometry and batch consistency in ADC manufacturing.

Molecular Formula C42H83N3O23
Molecular Weight 998.1 g/mol
Cat. No. B12389896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys-PEG8-N-bis(D-glucose)
Molecular FormulaC42H83N3O23
Molecular Weight998.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)C(=O)O
InChIInChI=1S/C42H83N3O23/c1-42(2,3)68-41(59)44-30(40(57)58)6-4-5-8-43-35(52)7-10-60-12-14-62-16-18-64-20-22-66-24-25-67-23-21-65-19-17-63-15-13-61-11-9-45(26-31(48)36(53)38(55)33(50)28-46)27-32(49)37(54)39(56)34(51)29-47/h30-34,36-39,46-51,53-56H,4-29H2,1-3H3,(H,43,52)(H,44,59)(H,57,58)/t30-,31-,32-,33+,34+,36+,37+,38+,39+/m0/s1
InChIKeyBQBXNGQKGVUVCP-KWZNFLCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys-PEG8-N-bis(D-glucose) Sourcing Guide for ADC Drug-Linker Procurement and Development


Boc-Lys-PEG8-N-bis(D-glucose) (CAS 2892350-30-8, Compound 89-5) is a synthetic drug-linker conjugate specifically designed for the construction of antibody-drug conjugates (ADCs) . Chemically, it is a branched heterobifunctional construct comprising a tert-butyloxycarbonyl (Boc)-protected L-lysine core, a linear octaethylene glycol (PEG8) spacer, and two pendant D-glucose moieties attached via the lysine α-nitrogen . This compound, derived from patent WO2023280227A2, serves as a cleavable linker intermediate intended to mask the hydrophobicity of cytotoxic payloads, thereby mitigating aggregation and enhancing the biophysical stability of the resulting ADC [1].

Why Boc-Lys-PEG8-N-bis(D-glucose) Cannot Be Substituted with Unshielded or Linear PEG Linkers


The selection of Boc-Lys-PEG8-N-bis(D-glucose) over generic linear PEG or unshielded peptide linkers is critical for downstream ADC manufacturability and efficacy. Hydrophobic payloads, such as monomethyl auristatin E (MMAE), induce severe aggregation and rapid plasma clearance when conjugated via conventional dipeptide linkers, limiting the achievable drug-to-antibody ratio (DAR) and narrowing the therapeutic index [1]. While simple PEGylation of a linker can partially mitigate these issues, the addition of sugar groups (e.g., glucose) provides synergistic hydrophilicity that further shields the payload [2]. Therefore, substituting Boc-Lys-PEG8-N-bis(D-glucose) with a linker lacking the dual-glucose motif or employing a shorter/linear PEG spacer would risk increased ADC aggregation, higher non-specific cellular uptake, and altered pharmacokinetic profiles due to insufficient masking of the conjugated cytotoxin .

Quantitative Evidence for Boc-Lys-PEG8-N-bis(D-glucose) Selection vs. In-Class ADC Linker Analogs


Hydrophilicity and Aggregation Mitigation: Class-Level Advantage of Dual-Glucose PEG Linkers

ADC linkers functionalized with both PEG and sugar moieties (as represented by the bis(D-glucose) motif in Boc-Lys-PEG8-N-bis(D-glucose)) demonstrate superior hydrophobicity masking compared to linkers modified with PEG alone. While this is a class-level inference, it directly informs procurement: the dual hydrophilic modification enables the synthesis of homogeneous, high-DAR ADCs (DAR 8) without the aggregation penalties observed with unshielded or linear PEG-only linkers [1].

ADC aggregation hydrophilic linker DAR homogeneity

Pharmacokinetic Optimization: PEG8 Side-Chain Configuration vs. Linear PEG Stretcher

The structural placement of the PEG moiety critically impacts ADC plasma clearance. Boc-Lys-PEG8-N-bis(D-glucose) incorporates the PEG8 unit as a side chain emanating from the lysine core, a configuration distinct from linear PEG stretchers. Cross-study comparisons of PEGylated glucuronide-MMAE linkers demonstrate that inserting PEG as a side chain (branched) results in slower ADC plasma clearance compared to incorporating PEG as a linear stretcher between the antibody conjugation site and the cleavage trigger, which can paradoxically increase clearance [1].

ADC pharmacokinetics PEG stretcher clearance rate

PEG8 Unit Count: Optimal Balance for Solubility and Bioconjugation Efficiency

The PEG8 (octaethylene glycol) spacer in Boc-Lys-PEG8-N-bis(D-glucose) represents an optimized length for balancing linker solubility and conjugation sterics. Shorter PEG linkers (e.g., PEG2-PEG4) provide less effective payload shielding, while excessively long PEG chains (e.g., PEG24) can introduce manufacturing challenges and altered in vivo behavior. The PEG8 length is specifically claimed within patent WO2023280227A2 as providing sufficient hydrophilicity for high DAR conjugation while maintaining manageable molecular size [1]. Vendor technical data confirm this product is soluble in DMSO at concentrations suitable for bioconjugation workflows (e.g., 10 mM) .

PEG spacer length ADC solubility conjugation efficiency

Procurement Purity Benchmark: Vendor-Specified ≥98% Purity for ADC Intermediate Use

For procurement of ADC linker intermediates, purity is a non-negotiable quality attribute directly impacting conjugation yield and final ADC homogeneity. Boc-Lys-PEG8-N-bis(D-glucose) from reputable vendors is supplied with a purity specification of ≥98% . This is a verifiable differentiation point when evaluating multiple suppliers, as lower purity batches can lead to side reactions during payload conjugation and antibody coupling, ultimately reducing DAR homogeneity and increasing downstream purification burden.

linker purity ADC quality control GMP sourcing

Optimal Research and Development Applications for Boc-Lys-PEG8-N-bis(D-glucose) Based on Quantitative Evidence


Development of High-DAR (DAR 8) Homogeneous ADCs with Hydrophobic Payloads

Boc-Lys-PEG8-N-bis(D-glucose) is ideally suited for constructing ADCs requiring a DAR of 8, particularly when conjugated to hydrophobic cytotoxins like MMAE, exatecan, or PBD dimers. The dual glucose motif and PEG8 side chain provide sufficient hydrophilicity to prevent aggregation that typically plagues high-DAR conjugates [1]. Researchers should prioritize this linker when aiming for homogeneous DAR 8 species via site-specific conjugation methods, as the linker architecture supports the biophysical stability necessary for such high drug loading [2].

Pharmacokinetic Optimization Studies for Extended ADC Circulation Half-Life

For preclinical programs where prolonged plasma exposure is a critical design goal, Boc-Lys-PEG8-N-bis(D-glucose) offers a strategic advantage due to its branched PEG8 configuration. Evidence from analogous PEG-glucuronide systems indicates that side-chain PEG placement results in slower ADC clearance compared to linear PEG stretcher designs [3]. This linker is therefore recommended for PK/PD studies where maximizing AUC and minimizing Cmax-driven toxicity are primary objectives.

Reproducible ADC Conjugation Workflows Requiring High-Purity Linker Intermediates

In both academic core facilities and biotech R&D labs where reproducibility and batch-to-batch consistency are paramount, sourcing Boc-Lys-PEG8-N-bis(D-glucose) with a certified purity of ≥98% is essential . This application scenario emphasizes procurement from validated vendors to ensure that the subsequent payload conjugation and antibody coupling steps proceed with predictable stoichiometry and minimal side-product formation, thereby reducing the need for extensive post-conjugation purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Lys-PEG8-N-bis(D-glucose)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.